N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
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Description
N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Properties : Imidazole derivatives like N-(4-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide are often synthesized using techniques like reductive cyclization or by reacting with other compounds. For instance, the study by Bhaskar et al. (2019) discusses the synthesis of a similar imidazole derivative using sodium dithionite as a reductive cyclizing agent.
Structural Analysis : X-ray diffraction is often used to confirm the structure of these compounds, as seen in the study by Yang et al. (2016). This technique helps in understanding the molecular structure and spatial arrangements, which are critical for the application of these compounds in various fields.
Cytotoxic Evaluation : Some imidazole derivatives are evaluated for their cytotoxicity against cancer cell lines. The study by Ahsan et al. (2018) highlights the synthesis and cytotoxic evaluation of related compounds, demonstrating their potential in cancer research.
Polymorphism and Intermolecular Interactions : Research by Rybarczyk-Pirek et al. (2014) explores the temperature-dependent polymorphism of a similar compound, showing the importance of intermolecular interactions in the crystal packing. This aspect is vital for understanding the physical properties and stability of these compounds.
Regioselective Synthesis : Studies such as the one by Lima et al. (2022) explore the regiocontrolled synthesis of imidazole derivatives, which is crucial for producing compounds with specific structural configurations for targeted applications.
Carbon−Sulfur Bond Formation : The research by Norris and Leeman (2008) discusses the use of palladium-catalyzed carbon−sulfur bond formation in the synthesis of imidazole derivatives. This method is significant for the production of compounds with specific functional groups.
Nitration Studies : The study by Amato et al. (1979) delves into the reactions of related compounds under various nitrating conditions. Understanding these reactions is important for the chemical modification and functionalization of imidazole derivatives.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-3-5-14(6-4-13)20-17(23)16-10-21(11-19-16)9-12-1-7-15(8-2-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGERASCEHNOPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.